Enabling the Potent SAE Inhibitor ML-792
1-(3-Bromobenzyl)-1H-pyrazol-4-amine is the essential core building block for synthesizing ML-792, a mechanism-based SUMO-activating enzyme (SAE) inhibitor. ML-792, which incorporates the target compound's 3-bromobenzyl-pyrazole moiety, achieves potent and selective inhibition of SAE/SUMO1 and SAE/SUMO2 with IC50 values of 3 nM and 11 nM, respectively . The structural integrity of the 3-bromobenzyl group is critical for this activity, as it is a key pharmacophore for binding to the enzyme's active site.
IC50 11 nM (SAE/SUMO2)
>10,000-fold selectivity over NAE
| Evidence Dimension | Enzymatic Inhibitory Potency (IC50) |
|---|---|
| Target Compound Data | Enables IC50 of 3 nM (SAE/SUMO1) and 11 nM (SAE/SUMO2) for derived inhibitor ML-792 |
| Comparator Or Baseline | NAE/NEDD8 inhibition IC50 = 32 µM; UAE/Ubiquitin inhibition IC50 > 100 µM (both by ML-792) |
| Quantified Difference | >10,000-fold selectivity for SAE over NAE/NEDD8; >33,000-fold selectivity over UAE/Ubiquitin |
| Conditions | In vitro enzymatic assays (MedChemExpress) |
Why This Matters
This demonstrates the compound's strategic value as a building block for accessing highly potent and selective lead molecules in a therapeutically relevant pathway.
